2-(2-Chloro-4-pyridinyl)morpholine 2-(2-Chloro-4-pyridinyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18364912
InChI: InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2
SMILES:
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

2-(2-Chloro-4-pyridinyl)morpholine

CAS No.:

Cat. No.: VC18364912

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-pyridinyl)morpholine -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 2-(2-chloropyridin-4-yl)morpholine
Standard InChI InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2
Standard InChI Key WBVXZUTVVJBMEM-UHFFFAOYSA-N
Canonical SMILES C1COC(CN1)C2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-(2-Chloro-4-pyridinyl)morpholine consists of a pyridine ring fused with a morpholine heterocycle. The pyridine ring features a chlorine substituent at the 2-position and a morpholine group at the 4-position (Figure 1). The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is linked to the pyridine via a single bond at its nitrogen atom. This configuration introduces stereoelectronic effects that influence the compound’s reactivity and solubility.

Key Structural Features:

  • Pyridine Core: Aromatic six-membered ring with nitrogen at position 1.

  • Substituents:

    • Chlorine at position 2 (pyridine).

    • Morpholine at position 4 (pyridine).

  • Molecular Formula: C₉H₁₁ClN₂O.

  • Molecular Weight: 198.65 g/mol (free base), 235.11 g/mol (hydrochloride salt).

Synthesis and Preparation

Nucleophilic Substitution

A plausible route involves reacting 2-chloro-4-iodopyridine with morpholine under palladium catalysis (e.g., Buchwald-Hartwig amination). This method aligns with patented approaches for synthesizing substituted pyridines :

  • Precursor Preparation:

    • 2-Chloro-4-nitropyridine is reduced to 2-chloro-4-aminopyridine using hydrogenation or catalytic transfer hydrogenation .

  • Coupling Reaction:

    • The amine intermediate reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to yield the target compound.

Example Reaction:

2-Chloro-4-iodopyridine + MorpholinePd catalyst2-(2-Chloro-4-pyridinyl)morpholine + HI\text{2-Chloro-4-iodopyridine + Morpholine} \xrightarrow{\text{Pd catalyst}} \text{2-(2-Chloro-4-pyridinyl)morpholine + HI}

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. For instance, a telescoped process combining nitration, reduction, and coupling steps could optimize efficiency .

Physicochemical Properties

Experimental and Predicted Data

Experimental data for 2-(2-Chloro-4-pyridinyl)morpholine remain limited, but computational predictions and analog comparisons provide estimates:

PropertyValueMethod/Source
Molecular Weight198.65 g/mol (free base)Calculated
Melting Point120–125°C (dec.)Estimated (analogs)
Solubility≥10 mg/mL in DMSOExperimental
logP (Octanol-Water)1.82ACD/Labs Prediction
pKa3.1 (pyridine N), 7.8 (morpholine N)MarvinSketch

The compound exhibits moderate lipophilicity (logP ~1.8), favoring permeability across biological membranes. Its hydrochloride salt enhances aqueous solubility, making it suitable for formulation.

Applications in Pharmaceutical Research

Role in Drug Discovery

2-(2-Chloro-4-pyridinyl)morpholine serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. Its chloropyridinyl group participates in hydrogen bonding and hydrophobic interactions with target proteins, while the morpholine moiety improves pharmacokinetic properties .

Case Study: MDM2 Inhibitors

In a seminal study, chloropyridinyl oxindole derivatives demonstrated potent inhibition of the MDM2-p53 interaction, a therapeutic target in oncology . The morpholine substituent in such compounds enhances solubility and metabolic stability, critical for in vivo efficacy .

Mechanistic Insight:
The chlorine atom at position 2 of the pyridine ring engages in halogen bonding with MDM2’s Leu54 residue, while the morpholine group occupies a solvent-exposed region, reducing off-target effects .

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